molecular formula C20H30N2O3 B5292007 (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No. B5292007
M. Wt: 346.5 g/mol
InChI Key: ILVXHXJYCQEOMP-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that belongs to the class of opioids. It is a potent agonist of the mu-opioid receptor and is used in scientific research for its analgesic and antinociceptive effects.

Mechanism of Action

(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as an agonist of the mu-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol include analgesia, sedation, and respiratory depression. It has also been shown to have antitussive effects and to reduce gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of mu-opioid receptor activation without interference from other opioid receptors. However, one limitation is its potential for abuse and addiction, which can complicate the interpretation of results.

Future Directions

For research include investigating its potential as a treatment for chronic pain and opioid addiction, as well as developing new opioid receptor agonists with improved safety profiles.

Synthesis Methods

The synthesis of (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The starting material is 2-(cyclopentyloxy)benzaldehyde, which is reacted with pyrrolidine and sodium borohydride to give (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-pyrrolidinol. This intermediate is then reacted with morpholine and trifluoroacetic acid to give the final product, (3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol.

Scientific Research Applications

(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is used in scientific research for its analgesic and antinociceptive effects. It is a potent agonist of the mu-opioid receptor and has been shown to be effective in reducing pain in animal models. It is also used in studies investigating the mechanisms of opioid tolerance and dependence.

properties

IUPAC Name

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-19-15-21(14-18(19)22-9-11-24-12-10-22)13-16-5-1-4-8-20(16)25-17-6-2-3-7-17/h1,4-5,8,17-19,23H,2-3,6-7,9-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXHXJYCQEOMP-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC=C2CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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